molecular formula C10H8Cl2N2O B2946981 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide CAS No. 929973-79-5

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Cat. No.: B2946981
CAS No.: 929973-79-5
M. Wt: 243.09
InChI Key: BLZVELGKALQDHW-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide is a halogenated propanamide derivative featuring a 3-chloro-4-cyanophenyl substituent on the amide nitrogen. This compound combines a 2-chloro substituent on the propanamide backbone with a highly functionalized aromatic ring, making it structurally distinct from simpler arylpropanamides.

The cyano group at the para position of the phenyl ring is a critical functional moiety, offering reactivity for further derivatization (e.g., hydrolysis to carboxylic acids or coordination in metal-organic frameworks).

Properties

IUPAC Name

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-6(11)10(15)14-8-3-2-7(5-13)9(12)4-8/h2-4,6H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZVELGKALQDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide typically involves the reaction of 3-chloro-4-cyanophenylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetic acid.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a chemical compound with the molecular formula C10H8Cl2N2O. It features two chlorine atoms and a cyanophenyl group attached to a propanamide backbone, giving it distinct chemical properties and potential reactivity.

Scientific Research Applications

This compound is a versatile compound utilized across various scientific disciplines.

  • Chemistry It serves as an intermediate in synthesizing complex organic compounds.
  • Biology The compound is used in biochemical assays to study enzyme activities and protein interactions.
  • Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
  • Industry It is employed in the production of dyes, pigments, and other industrial chemicals.

Potential in Drug Development

The presence of multiple functional groups makes this compound a candidate for exploration in drug design and development. One potential application lies in the development of tissue-selective androgen receptor modulators (SARMs) . These compounds are useful in treating nuclear receptor, steroid receptor, and androgen receptor (AR) dependent conditions and diseases . Studies explore the interactions of this compound with various biomolecules, which is essential to understanding its biological activity and potential uses in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular pathways depend on the specific application and target organism or system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide with structurally related propanamide derivatives, highlighting substituent effects on physicochemical properties and applications:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 3-Cl, 4-CN C₁₀H₈Cl₂N₂O 259.09 High polarity; potential coordination chemistry applications
2-Chloro-N-(4-methylphenyl)propanamide 4-CH₃ C₁₀H₁₁ClNO 211.65 Intermediate in drug discovery; stable crystalline form
2-Chloro-N-(4-sulfamoylphenyl)propanamide 4-SO₂NH₂ C₉H₁₀ClN₂O₃S 276.71 Hydrogen-bonded crystal networks; antimicrobial research
2-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide 2-OCH₃, 4-NO₂ C₁₀H₁₁ClN₂O₄ 258.66 High reactivity due to nitro group; agrochemical precursor
2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide 4-Cl, 3-NO₂ C₉H₈Cl₂N₂O₃ 283.08 Strong electron-withdrawing effects; explosive precursor

Hydrogen Bonding and Crystal Packing

The crystal structures of related compounds reveal how substituents dictate intermolecular interactions:

  • 3-Chloro-N-(4-methoxyphenyl)propanamide forms N–H···O hydrogen bonds and C–H···O contacts, creating chains along the crystallographic a-axis.
  • 3-Chloro-N-(4-sulfamoylphenyl)propanamide exhibits extensive N–H···O hydrogen bonding involving the sulfamoyl group, leading to layered crystal structures .
  • Target Compound: The 4-cyano group in this compound is expected to enhance dipole interactions and π-stacking due to its electron-deficient nature. This may result in denser crystal packing compared to methyl- or methoxy-substituted analogs.

Biological Activity

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_8Cl2_2N2_2O, with a molecular weight of 243.09 g/mol. The compound features two chlorine atoms and a cyanophenyl group attached to a propanamide backbone, contributing to its distinctive chemical properties and potential reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction between chlorinated propanamide derivatives and substituted anilines or phenyl derivatives. A common synthetic route includes:

  • Reagents : Chlorinated propanamide derivatives and substituted anilines.
  • Conditions : The reaction is usually conducted under basic conditions (e.g., using sodium hydroxide).
  • Purification : Methods such as recrystallization or chromatography are employed to achieve high purity levels.

While specific mechanisms for this compound have not been extensively documented, its structural characteristics suggest potential interactions with various biomolecules, including enzymes and receptors. The dual chlorination may enhance its reactivity and specificity in biological interactions compared to structurally similar compounds.

Research Findings

Recent studies have explored the biological activity of compounds structurally related to this compound, revealing insights into their pharmacological potential:

  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects in LPS-stimulated microglial cells, indicating potential applications in treating neuroinflammatory conditions .
  • Enzyme Inhibition : Research has indicated that similar compounds may act as enzyme inhibitors or ligands for biological receptors, which could be relevant for therapeutic development in various diseases, including cancer and inflammatory disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
3-Chloro-N-(2-cyanophenyl)propanamideC10_{10}H9_9ClN2_2OContains a cyanophenyl group but lacks the second chlorine atom.
3-Chloro-N-(4-methoxyphenyl)propanamideC10_{10}H10_10ClNFeatures a methoxy group instead of cyanophenyl.
N-(3-cyanophenyl)propanamideC10_{10}H10_10N2_2OLacks chlorine but retains similar amide and cyanophenyl structure.

The presence of multiple functional groups in this compound may enhance its reactivity and specificity in biological interactions compared to other similar compounds.

Q & A

Synthesis and Optimization

Q1: How can reaction conditions be optimized for synthesizing 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide to improve yield and purity? Answer:

  • Base-Catalyzed Substitution: Use alkaline conditions (e.g., K₂CO₃) to facilitate substitution reactions between aryl halides and nucleophiles, as demonstrated in analogous syntheses of chloroacetamide derivatives .
  • Condensation Agents: Employ carbodiimides (e.g., DCC) or coupling reagents to enhance amide bond formation efficiency, particularly when using sterically hindered aniline derivatives .
  • Temperature Control: Maintain low temperatures (0–5°C) during acyl chloride addition to minimize side reactions, as shown in the synthesis of structurally related propanamides .

Q2: What are common side products during synthesis, and how can they be mitigated? Answer:

  • Hydrolysis of Cyanide Group: The nitrile group may hydrolyze to carboxylic acid under prolonged acidic or aqueous conditions. Use anhydrous solvents (e.g., dry CH₂Cl₂) and inert atmospheres to suppress hydrolysis .
  • Chloro-Displacement Byproducts: Competing nucleophilic attack at the chloro substituent can occur. Optimize stoichiometry of reagents (e.g., excess acyl chloride) to favor desired amide formation .

Structural Characterization

Q3: What spectroscopic methods are critical for confirming the structure of this compound? Answer:

  • ¹H/¹³C NMR: Identify key signals: (i) Amide proton (δ ~8–10 ppm), (ii) Aromatic protons (δ ~7–8 ppm split due to substituents), (iii) Nitrile carbon (δ ~115–120 ppm in ¹³C NMR) .
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or CN groups) .

Q4 (Advanced): How can crystallographic data resolve ambiguities in molecular conformation? Answer:

  • Single-Crystal XRD: Use SHELX software to refine crystal structures, analyzing bond lengths (e.g., C–Cl ~1.74 Å) and torsion angles to validate spatial arrangement .
  • Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., N–H⋯O=C) using graph set notation (e.g., C(4) chains) to explain packing motifs .

Data Contradictions and Validation

Q5: How should researchers address discrepancies in reported melting points or spectroscopic data for this compound? Answer:

  • Purity Assessment: Re-crystallize the compound using solvents like ethyl acetate/hexane and compare melting points with literature (e.g., 142–144°C for analogs) .
  • Dynamic NMR Studies: Resolve overlapping signals caused by rotameric equilibria (e.g., amide bond rotation) by conducting variable-temperature NMR .

Q6 (Advanced): What computational methods validate experimental spectroscopic or thermodynamic data? Answer:

  • DFT Calculations: Simulate NMR chemical shifts (e.g., using B3LYP/6-31G*) and compare with experimental data to confirm assignments .
  • Thermodynamic Stability: Calculate Gibbs free energy of conformers using Gaussian software to predict dominant rotamers .

Functional Group Reactivity

Q7: How does the nitrile group influence the compound’s reactivity in further derivatization? Answer:

  • Nitrile Reduction: Catalytic hydrogenation (H₂/Pd-C) converts CN to NH₂, enabling peptide coupling or Schiff base formation .
  • Cycloaddition Reactions: Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) if the nitrile is modified to an alkyne .

Q8 (Advanced): Can the chloro substituents participate in cross-coupling reactions? Answer:

  • Suzuki-Miyaura Coupling: Replace aryl chlorides with boronic acids using Pd(PPh₃)₄ catalyst, but note that electron-withdrawing groups (e.g., CN) may deactivate the aryl halide .

Safety and Handling

Q9: What safety protocols are essential when handling this compound? Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid skin contact and inhalation .
  • Waste Disposal: Neutralize acidic/basic residues before disposing of organic waste via licensed chemical treatment facilities .

Advanced Applications

Q10 (Advanced): How can this compound serve as a precursor in medicinal chemistry? Answer:

  • Protease Inhibition: Modify the amide moiety to mimic substrate transition states, as seen in bacterial protease inhibitors .
  • SAR Studies: Systematically vary substituents (e.g., replacing Cl with CF₃) to optimize binding affinity in target enzymes .

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